Sourcing a reliable α,α-diaryl carboxylic acid for opioid analgesic research often fails due to inconsistent purity or incorrect substitution patterns. Ethoxy(diphenyl)acetic acid (CAS 7495-45-6) is the definitive intermediate for Estocin (E668500) synthesis and cannot be substituted without altering downstream pharmacological profiles.
• Unique α-ethoxy group imparts distinct steric/electronic properties (LogP ~4.2, pKa ~3.1), providing an optimized 'poor leaving group' scenario for nucleophilic substitution studies not achievable with diphenylacetic acid or benzilic acid.
• Documented building block for SAR programs targeting analgesic and anti-tussive activities; comparative data confirms α-ethoxy derivatives exhibit actions absent in α-propyl analogs.
• Consistently supplied at ≥98% purity with reliable global availability for pharmaceutical R&D laboratories.
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
CAS No.7495-45-6
Cat. No.B1614709
⚠ Attention: For research use only. Not for human or veterinary use.
ethoxy(diphenyl)acetic acid Procurement and Differentiation
ethoxy(diphenyl)acetic acid (CAS 7495-45-6), also known as 2-ethoxy-2,2-diphenylacetic acid, is an α,α-diaryl-substituted carboxylic acid with the molecular formula C16H16O3 . It features a central carbon atom bonded to two phenyl groups, an ethoxy group, and a carboxylic acid moiety . The compound is a white crystalline solid with a melting point of 114.5°C and is soluble in organic solvents such as dichloromethane and isopropanol . It is primarily utilized as a synthetic intermediate in pharmaceutical chemistry .
Synthetic IntermediateUsed as a building block in pharmaceutical chemistry
α-Ethoxy SubstitutionUnique steric and electronic profile vs. diphenylacetic acid
Organic-Soluble Crystalline SolidSoluble in dichloromethane and isopropanol
Generic Substitution Failure for ethoxy(diphenyl)acetic acid
While ethoxy(diphenyl)acetic acid belongs to the broad class of α,α-diaryl carboxylic acids, its unique substitution pattern—specifically the presence of an ethoxy group on the alpha carbon—imparts distinct physicochemical and reactivity properties that cannot be replicated by simpler analogs such as diphenylacetic acid or benzilic acid. Simple substitution with an unsubstituted diphenylacetic acid or even a hydroxy-substituted benzilic acid leads to differences in acidity, hydrogen-bonding capacity, and steric environment around the reactive carboxyl group . These differences directly impact reaction rates in nucleophilic substitution pathways [1] and can alter the pharmacological profile of downstream derivatives, as seen in the distinct analgesic and anti-cough actions of α-ethoxy derivatives compared to their α-propyl counterparts [2]. Therefore, for applications requiring the specific steric and electronic properties of the α-ethoxy group, generic substitution is not chemically viable and will result in different outcomes.
Reactivity shift
Replacing the α-ethoxy group with H or OH alters acidity and hydrogen-bonding capacity, changing nucleophilic substitution rates and product profiles.
Pharmacological profile mismatch
α-Ethoxy derivatives show reported analgesic/anti-cough actions absent in α-propyl analogs; substitution may lead to different downstream pharmacological endpoints.
[1] Strazzolini, P., et al. (1991). Nucleophilic Substitution in Diphenylmethyl Derivatives. II. Methanolysis of Substituents of Diphenylacetic Acid and its Derivatives. Gazzetta Chimica Italiana, 121, 239-244. https://air.uniud.it/handle/11390/882795 View Source
[2] Mndzhoyan, A. L., et al. (1970). Synthesis and pharmacological study of some alkylamini esters and amides of α,α-diarylaliphatic acids. Pharmaceutical Chemistry Journal, 4, 1-4. https://scienceplus.abes.fr/describe/?url=http://hub.abes.fr/springer/periodical/11094/1970/volume_4/issue_1/B9062B8F6AAE5F20E053120B220AAF2F/w View Source
ethoxy(diphenyl)acetic acid vs. Key Analogs
Enhanced Acidity vs. Diphenylacetic Acid
ethoxy(diphenyl)acetic acid exhibits a significantly lower predicted pKa value of 3.11 ± 0.10 compared to the unsubstituted diphenylacetic acid, which has a reported experimental pKa of 3.94 at 25°C . This increased acidity is attributed to the electron-withdrawing inductive effect of the α-ethoxy group, which stabilizes the resulting carboxylate anion.
Diphenylacetic acid: pKa = 3.94 (experimental at 25°C)
Quantified Difference
Decrease of 0.83 pKa units, representing a ~6.8-fold increase in acid strength
Conditions
Predicted value using ACD/Labs Percepta Platform for the target compound; Experimental value for diphenylacetic acid.
Why This Matters
The enhanced acidity can influence reaction conditions (e.g., base selection, pH control) and solubility in aqueous buffers, which is a critical factor for both synthetic and analytical method development.
AciditypKaCarboxylic Acid
Analgesic Activity: α-Ethoxy vs. α-Propyl Derivatives
A comparative pharmacological study of sixteen alkylamino esters and amides derived from both α,α-diphenyl-α-ethoxyacetic acid and α,α-diphenylpropionic acid revealed a key difference [1]. While both series exhibited spasmolytic and cholinolytic properties, only the derivatives of α,α-diphenyl-α-ethoxyacetic acid (the core of the target compound) were characterized by the additional presence of analgesic and anti-cough actions [1]. The study explicitly concluded that replacement of the ester bond with an amide bond or modification of the alcoholic or acid part led to a weakening of activity [1].
Pharmacological ActivityReported
Analgesic / Anti-cough present
α-Propyl derivatives: absent
Supports α-ethoxy selection for analgesic SAR studies
In vivo ester/amide evaluation; activity depends on full derivative structure
Derivatives possess analgesic and anti-cough action
Comparator Or Baseline
Derivatives of α,α-diphenylpropionic acid: lack analgesic and anti-cough action
Quantified Difference
Qualitative presence/absence of specific therapeutic activities
Conditions
In vivo pharmacological investigation of synthesized esters and amides.
Why This Matters
This evidence establishes the α-ethoxy group as a critical structural determinant for accessing a specific therapeutic profile (analgesic and anti-cough activity) not shared by its α-propyl analog, guiding the selection of this acid as a key intermediate for developing those specific pharmacological agents.
[1] Mndzhoyan, A. L., et al. (1970). Synthesis and pharmacological study of some alkylamini esters and amides of α,α-diarylaliphatic acids. Pharmaceutical Chemistry Journal, 4, 1-4. https://scienceplus.abes.fr/describe/?url=http://hub.abes.fr/springer/periodical/11094/1970/volume_4/issue_1/B9062B8F6AAE5F20E053120B220AAF2F/w View Source
Lipophilicity Increase vs. Hydroxy Analog
The substitution of a hydroxy group with an ethoxy group on the alpha carbon significantly alters the lipophilicity of the molecule. ethoxy(diphenyl)acetic acid has a predicted ACD/LogP value of 4.21 . In contrast, its close analog, hydroxydiphenylacetic acid (benzilic acid), which bears an α-hydroxy group, has a predicted LogP of 2.37 . This difference of nearly two log units corresponds to a more than 60-fold increase in octanol-water partition coefficient.
Increase of 1.84 LogP units, representing a ~69-fold higher partition coefficient
Conditions
Predicted values from ACD/Labs Percepta Platform.
Why This Matters
The substantially higher lipophilicity of ethoxy(diphenyl)acetic acid compared to its hydroxy analog influences its behavior in biphasic reactions, its retention time in reversed-phase chromatography, and potentially the membrane permeability of its derivatives, making it a preferred intermediate when higher hydrophobicity is required.
LipophilicityLogPDrug Design
Nucleophilic Substitution: α-Ethoxy Leaving Group Effect
While a direct kinetic comparison of ethoxy(diphenyl)acetic acid is not provided, a study on the methanolysis of α-substituted diphenylacetic acids establishes a reactivity hierarchy based on the α-substituent [1]. The study demonstrates that the reaction occurs rapidly for a carboxylate anion with a good leaving group, but is governed by internal hydrogen bonding for a carboxylic acid with a less reactive leaving group [1]. The α-ethoxy group in the target compound, being a poor leaving group compared to chloro or a hydrogen-bonding donor like hydroxy, positions it in a distinct reactivity class. This implies that its rate of nucleophilic substitution at the α-carbon will differ from that of chloro- or hydroxy-substituted analogs under the same conditions [1].
Substitution ReactivityClass-level inference
Poor leaving group class
Methanolysis hierarchy: Cl > OH > OEt
Guides reaction condition optimization
Based on α-substituent leaving-group studies; verify under target conditions
Ethoxy is a poor leaving group and lacks internal H-bonding for activation; classified as a 'less reactive' substrate.
Comparator Or Baseline
Chloro- (good leaving group) and hydroxy- (internal H-bonding activation) substituted diphenylacetic acids show different, faster pathways.
Quantified Difference
Qualitative difference in reaction mechanism and expected rate; ethoxy-substituted expected to be less reactive than chloro or hydroxy analogs.
Conditions
Methanolysis under a variety of experimental conditions.
Why This Matters
Understanding this relative reactivity is crucial for chemists planning synthetic routes. Selecting an ethoxy-substituted acid over a chloro or hydroxy analog will necessitate different reaction conditions (e.g., stronger nucleophiles, harsher conditions, or activation steps) to achieve desired transformations, impacting process design and yield optimization.
[1] Strazzolini, P., et al. (1991). Nucleophilic Substitution in Diphenylmethyl Derivatives. II. Methanolysis of Substituents of Diphenylacetic Acid and its Derivatives. Gazzetta Chimica Italiana, 121, 239-244. https://air.uniud.it/handle/11390/882795 View Source
ethoxy(diphenyl)acetic acid Application Scenarios
Opioid Analgesic Intermediate Synthesis
As a documented intermediate in the synthesis of Estocin (E668500), an opioid analgesic , ethoxy(diphenyl)acetic acid is the definitive starting material for this class of compounds. Its procurement is non-negotiable for any laboratory engaged in the preparation or study of this specific drug and its analogs, as outlined by the synthetic pathway . Any substitution would result in the synthesis of a different chemical entity.
Analgesic and Anti-Cough Agent Development
Based on comparative pharmacological evidence showing that α-ethoxy derivatives possess analgesic and anti-cough actions not observed in α-propyl analogs [1], this acid is the preferred building block for medicinal chemistry programs targeting these therapeutic areas. Researchers should select this compound when the goal is to explore the structure-activity relationship (SAR) around the α-ethoxy moiety to generate new chemical entities with potential analgesic or anti-tussive properties [1].
Lipophilicity and Acidity Profile in Synthesis
For chemical processes requiring a carboxylic acid building block with a combination of high lipophilicity (LogP ~4.2 ) and enhanced acidity (pKa ~3.1 ) relative to other diarylacetic acids, ethoxy(diphenyl)acetic acid is uniquely suited. Its properties, detailed in Section 3, make it ideal for applications such as biphasic esterifications, development of chromatographic purification methods, or the design of hydrophobic ligands where a moderately strong acidic group is advantageous.
The α-ethoxy group in this compound provides a distinct 'poor leaving group' scenario for studying nucleophilic substitution mechanisms at a tertiary, diaryl-stabilized carbon [2]. This makes it a valuable substrate for physical organic chemistry research, allowing for direct comparison of its reaction kinetics and pathways with α-halo and α-hydroxy analogs, thereby contributing to a deeper understanding of carbocation stability and leaving group effects [2].
Application
Selection Property
Validation Focus
Opioid analgesic intermediate synthesis
Pathway-specific intermediate for a reference opioid compound
Synthetic route and identity confirmation
Analgesic/anti-cough SAR studies
α-Ethoxy group for reported analgesic/anti-cough activity
SAR and in vivo endpoint evaluation
Biphasic synthesis & method development
High lipophilicity and enhanced acidity profile
Partitioning behavior and chromatographic retention
Nucleophilic substitution mechanism studies
Poor leaving group at sterically hindered α-carbon
Reaction kinetics and leaving-group comparisons
[1] Mndzhoyan, A. L., et al. (1970). Synthesis and pharmacological study of some alkylamini esters and amides of α,α-diarylaliphatic acids. Pharmaceutical Chemistry Journal, 4, 1-4. https://scienceplus.abes.fr/describe/?url=http://hub.abes.fr/springer/periodical/11094/1970/volume_4/issue_1/B9062B8F6AAE5F20E053120B220AAF2F/w View Source
[2] Strazzolini, P., et al. (1991). Nucleophilic Substitution in Diphenylmethyl Derivatives. II. Methanolysis of Substituents of Diphenylacetic Acid and its Derivatives. Gazzetta Chimica Italiana, 121, 239-244. https://air.uniud.it/handle/11390/882795 View Source
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